5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10ClFN2 |
|---|---|
Molecular Weight |
248.68 g/mol |
IUPAC Name |
5-chloro-7-fluoro-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H10ClFN2/c14-9-5-8-6-12(11-3-1-2-4-16-11)17-13(8)10(15)7-9/h1-5,7,12,17H,6H2 |
InChI Key |
IQKUORBAQSGDPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2F)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloro 7 Fluoro 2 Pyridin 2 Yl Indoline
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline (1) suggests disconnection of the indoline (B122111) ring to reveal key precursors. The primary disconnection would be the C-N bond of the indoline ring, leading back to a substituted 2-halo-phenethylamine derivative. Alternatively, a disconnection of the C2-C3 bond could point towards an appropriately substituted aniline (B41778) and a two-carbon synthon.
A plausible retrosynthetic pathway would involve the formation of the indoline ring as a key step. This leads to precursors such as a suitably substituted 2-alkenyl aniline or a 2-halo-N-protected phenethylamine (B48288) derivative. The pyridine (B92270) moiety could be introduced either prior to or after the formation of the indoline core. A key precursor would therefore be a disubstituted aniline, such as 4-chloro-2-fluoro-6-substituted aniline, which would undergo cyclization.
Key Potential Precursors:
2-(4-Chloro-2-fluoro-6-aminophenyl)-1-(pyridin-2-yl)ethanol
N-(2-bromo-4-chloro-6-fluorophenethyl)picolinamide
1-(4-Chloro-2-fluoro-6-nitrophenyl)-2-(pyridin-2-yl)ethanone
These precursors highlight the importance of synthesizing highly substituted benzene (B151609) rings and functionalized pyridine derivatives as foundational steps.
Established Synthetic Routes to the this compound Core
Based on established methodologies for similar structures, two primary strategies can be proposed for the synthesis of the target indoline: transition metal-catalyzed cyclization and classical indole (B1671886) ring closure reactions followed by reduction.
Transition metal catalysis offers a powerful tool for the construction of heterocyclic systems like indolines, often under mild conditions with high functional group tolerance. mdpi.com Palladium-, copper-, and iron-catalyzed reactions are particularly relevant. mdpi.comnih.govnih.govacs.orgacs.org
A potential route involves the intramolecular C-H amination of a protected β-arylethylamine. organic-chemistry.org For instance, a picolinamide (B142947) (PA)-protected β-(4-chloro-2-fluorophenyl)ethylamine derivative could undergo palladium-catalyzed intramolecular amination of the ortho C-H bond to furnish the indoline core. The directing-group ability of the picolinamide could facilitate this transformation.
Alternatively, a domino copper-catalyzed amidation/nucleophilic substitution reaction could be employed. nih.gov This approach would start from a 2-iodo-phenethyl mesylate, which would first undergo amidation with a suitable nitrogen source, followed by an intramolecular cyclization to form the indoline ring. nih.gov
Table 1: Proposed Transition Metal-Catalyzed Cyclization Conditions
| Catalyst System | Substrate Type | Proposed Conditions | Potential Yield Range (%) |
| Pd(OAc)₂ / Ligand | N-protected 2-alkenylaniline | Base, Solvent (e.g., Toluene), Heat | 60-90 |
| CuI / Ligand | 2-halophenethylamine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 70-95 |
| Fe(OTf)₃ | Activated aniline & alkene | Oxidant, Solvent (e.g., DCE), Room Temp | 50-80 |
Classic indole syntheses, such as the Fischer, Bischler-Möhlau, or Larock indole synthesis, could be adapted to first construct a 5-chloro-7-fluoro-2-(pyridin-2-yl)indole, which would then be reduced to the target indoline.
For example, a reaction analogous to the synthesis of 2-(pyridin-2-yl)-1H-indole could be envisioned. chemicalbook.com This would involve the condensation of 2-pyridinecarboxaldehyde (B72084) with a suitably substituted o-toluidine (B26562) derivative, although the required 2-amino-3-fluoro-5-chlorotoluene may be challenging to prepare. chemicalbook.com
Another approach is the palladium-catalyzed Larock indole synthesis, which involves the coupling of a substituted o-haloaniline with an alkyne. mdpi.com In this case, 2-ethynylpyridine (B158538) could be coupled with 2-bromo-4-chloro-6-fluoroaniline. The resulting indole could then be reduced to the indoline using various reducing agents, such as sodium cyanoborohydride or catalytic hydrogenation.
The synthesis of enantiopure 2-substituted indolines is of great interest. Several strategies could be applied to obtain enantiomerically enriched this compound.
One approach is the kinetic resolution of a racemic mixture of the indoline. whiterose.ac.uk This can be achieved through chemoenzymatic methods or by using a chiral acylating agent or a chiral base. whiterose.ac.uk For example, deprotonation with a chiral base system followed by trapping with an electrophile can provide highly selective access to 2,2-disubstituted indolines, and a similar principle could be applied to the resolution of 2-substituted indolines. whiterose.ac.uk
Another powerful method is the dearomative Claisen rearrangement of a 3-indolyl alcohol. nih.gov This nih.govnih.gov sigmatropic rearrangement can transfer chirality from the C3 position to the C2 position with high fidelity, providing a reliable route to enantioenriched 2,2-disubstituted indolines, and could potentially be adapted for 2-substituted indolines. nih.gov Furthermore, asymmetric hydrogenation of a corresponding indole precursor using a chiral catalyst system, such as a Brønsted acid activated hydrogenation with a chiral palladium catalyst, could also provide the desired enantiopure indoline. acs.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
For any of the proposed synthetic routes, optimization of reaction conditions would be crucial to maximize yield and selectivity. Key parameters to consider include the choice of catalyst, ligand, solvent, base, reaction temperature, and time.
For transition metal-catalyzed reactions, screening a variety of ligands (e.g., phosphine-based, N-heterocyclic carbene-based) is often necessary to identify the optimal conditions for a specific substrate. The nature of the protecting group on the nitrogen atom can also significantly influence the outcome of the reaction.
In the case of indole ring closure reactions, the choice of acid or base catalyst and the reaction temperature can have a profound impact on the yield and regioselectivity of the cyclization. Subsequent reduction of the indole to the indoline would also require optimization to avoid over-reduction or side reactions.
Table 2: Parameters for Optimization in Indoline Synthesis
| Parameter | Variables to Consider | Desired Outcome |
| Catalyst | Pd, Cu, Fe, Rh salts | High turnover number, mild conditions |
| Ligand | Phosphines, NHCs, diamines | Increased yield, improved selectivity |
| Solvent | Toluene, DMF, dioxane, DCE | Good substrate solubility, compatibility with reagents |
| Base | Carbonates, phosphates, alkoxides | Efficient proton scavenging, minimal side reactions |
| Temperature | Room temperature to reflux | Optimal reaction rate, prevention of decomposition |
Scalable Synthetic Protocols for Research and Development of this compound
Developing a scalable synthesis is essential for the production of larger quantities of the target compound for further research. A scalable route should ideally involve a minimal number of steps, utilize readily available and inexpensive starting materials, and avoid hazardous reagents and purification methods like column chromatography.
A direct indole-aniline coupling approach, which has been used for the scalable synthesis of N-linked tryptamine (B22526) dimers, could be an inspiration for a convergent and scalable route. acs.org One-pot procedures, such as a domino Cu-catalyzed amidation/cyclization, are also highly desirable for large-scale synthesis as they reduce the number of workup and purification steps. nih.gov
The choice of a robust and commercially available catalyst is also critical for scalability. Iron-catalyzed reactions are particularly attractive in this regard due to the low cost and low toxicity of iron. acs.org Careful consideration of process safety, including thermal stability of intermediates and exothermicity of reactions, would be paramount in the development of a scalable protocol.
Derivatization and Analogue Synthesis of 5 Chloro 7 Fluoro 2 Pyridin 2 Yl Indoline
Rational Design Principles for Novel 5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline Analogues
The rational design of novel analogues of this compound is guided by established principles of medicinal chemistry aimed at exploring and optimizing the structure-activity relationship (SAR). The core objective is to systematically modify the parent structure to enhance desired biological activities, improve pharmacokinetic properties, and reduce potential off-target effects.
Key strategic considerations for analogue design include:
Modulation of Physicochemical Properties: Modifications can be introduced to alter key properties such as lipophilicity (logP), polar surface area (PSA), and hydrogen bonding capacity. For instance, alkylation of the indoline (B122111) nitrogen can increase lipophilicity, potentially enhancing membrane permeability, while the introduction of polar groups on either the indoline or pyridyl ring can increase aqueous solubility.
Probing Steric and Electronic Effects: The introduction of substituents with varying sizes and electronic properties (electron-donating or electron-withdrawing) can systematically probe the steric and electronic requirements of the target binding site. The chloro and fluoro substituents already present on the indoline ring significantly influence its electronic nature, and further substitutions can fine-tune these properties.
Exploration of the Stereochemical Landscape: The carbon at the 2-position of the indoline ring is a stereocenter. The synthesis and evaluation of individual enantiomers are crucial, as biological activity often resides in a single stereoisomer. rhhz.net
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can lead to improved properties. For example, the pyridine (B92270) ring could be replaced with other heteroaromatic systems like pyrimidine (B1678525) or pyrazine (B50134) to explore different interaction patterns.
By systematically applying these principles, chemists can design focused libraries of analogues to identify compounds with superior profiles.
Synthetic Strategies for Structural Modification of this compound
The functionalization of this compound can be approached by targeting its three main components: the indoline nitrogen and ring, the pyridyl moiety, and the stereocenter at C2.
The indoline scaffold offers two primary sites for modification: the secondary amine at the N1 position and the aromatic ring at positions C4 and C6.
N-Alkylation and N-Acylation: The secondary amine of the indoline ring is a nucleophilic center amenable to a variety of functionalization reactions.
N-Alkylation: This can be achieved using alkyl halides in the presence of a base or through reductive amination. A more sustainable approach involves the iridium-catalyzed dehydrogenative coupling with alcohols, which allows for the formation of N-alkylated indolines in water. organic-chemistry.orgacs.org
N-Acylation: The indoline nitrogen can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. nih.gov Thioesters have also been reported as stable and effective acyl sources for the chemoselective N-acylation of indoles. nih.gov These reactions introduce an amide functionality, which can act as a hydrogen bond acceptor and influence the molecule's conformation.
| Position of Modification | Reaction Type | Reagent/Condition Example | Potential Product Structure |
| Indoline N1 | N-Alkylation | R-X, Base (e.g., K₂CO₃) | |
| Indoline N1 | N-Acylation | RCOCl, Base (e.g., Pyridine) | |
| Indoline C4/C6 | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | |
| Indoline C4/C6 | Halogenation | NBS or NCS |
Electrophilic Aromatic Substitution on the Indoline Ring: The benzene (B151609) portion of the indoline ring can undergo electrophilic aromatic substitution. The directing effects of the substituents (amine, chloro, and fluoro groups) must be considered. The secondary amine is a strong activating group and is ortho-, para-directing. However, the C7 position is blocked by fluorine and the C5 by chlorine. The fluorine and chlorine atoms are deactivating but ortho-, para-directing. The interplay of these effects would likely direct incoming electrophiles to the C4 and C6 positions. The reactivity of fluorobenzene (B45895) in electrophilic aromatic substitution is generally higher than that of chlorobenzene (B131634) due to a stronger resonance contribution from fluorine's 2p orbital. stackexchange.comvaia.com Potential reactions include nitration, halogenation, and Friedel-Crafts reactions, which would introduce further diversity.
The pyridine ring is an electron-deficient (π-deficient) heteroaromatic system, which influences its reactivity.
Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (like a halogen) were present on the pyridine ring, SNAr reactions with various nucleophiles (amines, alkoxides, thiols) would be a viable strategy. For the parent compound, activating the ring towards nucleophilic attack, for example, through N-oxidation, might be necessary.
C-H Functionalization: Direct C-H functionalization methodologies, often catalyzed by transition metals like palladium or rhodium, could be employed to introduce new substituents (e.g., aryl, alkyl, or boryl groups) onto the pyridine ring, avoiding the need for pre-functionalized starting materials.
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like m-CPBA or H₂O₂. This transformation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions and can also modulate the compound's biological properties.
| Position of Modification | Reaction Type | Reagent/Condition Example | Potential Product Structure |
| Pyridine Ring | C-H Arylation | Ar-B(OH)₂, Pd catalyst | |
| Pyridine Nitrogen | N-Oxidation | m-CPBA | |
| Pyridine Ring | Halogenation | Br₂, H₂SO₄ |
The chiral center at C2 is a critical feature of this compound. The synthesis of enantiomerically pure forms is essential for detailed pharmacological evaluation.
Asymmetric Synthesis: Enantiomerically pure 2-substituted indolines can be synthesized through various asymmetric methods. These include catalytic asymmetric hydrogenations of the corresponding indoles or the use of chiral auxiliaries during the synthesis. rhhz.net
Kinetic Resolution: A racemic mixture of the indoline can be resolved to separate the enantiomers. This can be achieved through enzymatic methods or by using non-enzymatic chiral acylation catalysts. nih.gov For instance, a chiral base system can be used for deprotonation, followed by trapping with an electrophile to achieve a kinetic resolution, yielding both enantioenriched starting material and a 2,2-disubstituted indoline product. nih.govwhiterose.ac.uk
Chiral Chromatography: Preparative chiral HPLC is a common and effective method for separating enantiomers on a larger scale, allowing for the isolation of each isomer for individual testing.
Biological Activity and Mechanistic Elucidation of 5 Chloro 7 Fluoro 2 Pyridin 2 Yl Indoline
Mechanistic Studies of 5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline at the Cellular and Subcellular Levels
A comprehensive search of scientific databases and scholarly articles yielded no specific information on the modulation of intracellular signaling pathways by this compound. Research into how this compound might interact with key signaling cascades, such as MAPK/ERK, PI3K/AKT/mTOR, or JAK/STAT, has not been publicly documented. Therefore, the creation of a data table summarizing affected pathways, key molecular targets, and the nature of the modulation (activation or inhibition) is not possible.
Similarly, there is a lack of available data concerning the impact of this compound on gene expression and protein synthesis. Studies employing methodologies such as transcriptomics (e.g., RNA sequencing) or proteomics to identify changes in gene and protein profiles following cellular exposure to the compound have not been reported in the accessible literature. As a result, a detailed account of its effects on these fundamental cellular processes, including any potential data-driven tables, cannot be generated.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Comprehensive SAR Analysis of 5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline Derivatives
A comprehensive SAR analysis for this class of compounds would necessitate the synthesis and evaluation of numerous derivatives to understand how specific structural modifications influence biological activity.
Positional Scanning and Substituent Effects on Activity
To investigate positional scanning and substituent effects, researchers would need to systematically alter the positions of the chloro and fluoro atoms on the indoline (B122111) ring. Additionally, various substituents would need to be introduced on both the indoline and pyridinyl rings. The resulting data, once generated, could be compiled into a table similar to the hypothetical example below to illustrate the impact of these changes.
Hypothetical Data Table for Positional Scanning and Substituent Effects:
| Compound ID | Indoline Substituent (Position) | Pyridinyl Substituent (Position) | Biological Activity (IC₅₀, µM) |
| Base Compound | 5-Cl, 7-F | None | - |
| Derivative 1 | 6-Cl, 7-F | None | - |
| Derivative 2 | 5-F, 7-Cl | None | - |
| Derivative 3 | 5-Cl, 7-F | 4'-OCH₃ | - |
| Derivative 4 | 5-Cl, 7-F | 5'-Br | - |
This table is for illustrative purposes only, as no experimental data is currently available.
Stereochemical Influence on Biological Efficacy
The carbon at the 2-position of the indoline ring, bearing the pyridinyl group, is a chiral center. A thorough investigation into the stereochemical influence would involve the separation of the (R) and (S) enantiomers and their individual biological evaluation. This would determine if the biological target exhibits stereoselectivity, which is a common feature in drug-receptor interactions.
Conformational Preferences and Bioactive Conformations
Understanding the conformational preferences of this compound would require computational modeling and spectroscopic techniques such as NMR. Identifying the lowest energy conformations and correlating them with biological activity could reveal the bioactive conformation, which is the specific three-dimensional shape the molecule adopts when binding to its target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
QSAR modeling aims to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.
Development of Predictive QSAR Models
The development of a predictive QSAR model would first require a dataset of structurally related compounds with their corresponding biological activities. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would then be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would be employed to create a model that can predict the activity of new, untested derivatives.
Validation and Interpretation of QSAR Descriptors
Any developed QSAR model must be rigorously validated to ensure its predictive power. This typically involves internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model's development. Interpretation of the descriptors within the final QSAR equation would provide insights into the key molecular properties driving the biological activity. For instance, a positive coefficient for a descriptor like logP would suggest that increased lipophilicity is beneficial for activity.
Hypothetical Data Table for QSAR Descriptors:
| Compound ID | LogP | Molar Refractivity | Dipole Moment | Predicted Activity | Experimental Activity |
| Base Compound | - | - | - | - | - |
| Derivative 1 | - | - | - | - | - |
| Derivative 2 | - | - | - | - | - |
| Derivative 3 | - | - | - | - | - |
| Derivative 4 | - | - | - | - | - |
This table is for illustrative purposes only, as no experimental data is currently available.
Insufficient Data Available for this compound to Generate Requested Article
A thorough review of available scientific literature and chemical databases has revealed insufficient specific data to construct the requested article on the structure-property relationships of this compound. The precise information required to detail its lipophilicity, permeability, solubility, and formulation considerations is not publicly accessible at this time.
While searches were conducted for the specific compound, the results yielded information on structurally related but distinct molecules. For instance, data exists for the isomeric compound 5-Chloro-7-fluoro-2-(pyridin-3-yl)indoline and other indole (B1671886) derivatives. However, even minor structural changes, such as the position of the nitrogen atom in the pyridine (B92270) ring, can significantly alter the physicochemical properties of a compound. Therefore, extrapolating data from these analogues would not provide a scientifically accurate profile for this compound and would violate the strict constraints of the requested article.
Without direct experimental or robust in silico data on the target compound, any discussion on its structure-property relationships would be speculative and could not be supported by factual evidence. As the instructions require a scientifically accurate and detailed analysis based on research findings, and in the absence of such findings for this compound, it is not possible to generate the requested content. Further research and publication of data pertaining specifically to this compound are necessary before a comprehensive article can be written.
Computational Chemistry and Cheminformatics Investigations
Molecular Docking and Dynamics Simulations
Molecular modeling techniques are pivotal in rational drug design, offering insights into the molecular interactions that govern a compound's biological activity. For 5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline, these methods can predict its binding affinity and orientation within the active site of a protein, as well as its conformational stability in a biological milieu.
Ligand-Target Binding Mode Predictions for this compound
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for predicting the interaction between a ligand and its target protein. In the case of this compound, docking studies would be performed against a panel of clinically relevant targets to identify potential therapeutic applications.
The predicted binding modes would reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target's binding pocket. For instance, the nitrogen atom of the pyridine (B92270) ring and the fluorine atom on the indoline (B122111) core could act as hydrogen bond acceptors, while the aromatic rings could engage in hydrophobic and pi-pi interactions. The specific nature and strength of these interactions would determine the binding affinity and selectivity of the compound.
Conformational Landscape Analysis of this compound in Biological Environments
Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of a molecule over time in a simulated biological environment, such as in aqueous solution or a lipid bilayer. An MD simulation of this compound would reveal its conformational flexibility and the stability of its predicted binding pose obtained from docking studies.
The analysis of the MD trajectory would identify the most stable conformations of the compound and the energetic barriers between them. This information is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific, low-energy conformation that is complementary to the target's binding site. The simulation would also shed light on the role of solvent molecules in stabilizing the ligand-target complex.
In Silico ADME Prediction and Pharmacokinetic Modeling (Excluding Toxicity)
The assessment of a drug candidate's ADME properties is a critical step in the drug development process, as poor pharmacokinetics is a major cause of late-stage attrition. In silico models provide a rapid and cost-effective means of predicting these properties before a compound is synthesized.
Absorption and Distribution Predictions
Computational models can predict the gastrointestinal absorption of a compound based on its physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA). For this compound, these parameters would be calculated to estimate its potential for oral bioavailability. A compound with a molecular weight under 500 Da, a logP value between 1 and 5, and a PSA less than 140 Ų is generally considered to have good absorption potential.
Predictions regarding its ability to cross the blood-brain barrier (BBB) would also be crucial if the compound is intended for a central nervous system target. Models based on molecular descriptors can estimate the brain/blood partition coefficient (logBB). Furthermore, its potential to be a substrate for efflux transporters like P-glycoprotein (P-gp) would be assessed, as P-gp can significantly limit the brain penetration and oral absorption of drugs.
| Property | Predicted Value | Implication |
| Molecular Weight | < 500 Da | Favorable for absorption |
| logP | 1-5 | Optimal lipophilicity for membrane permeability |
| Polar Surface Area | < 90 Ų | Good intestinal absorption and BBB penetration |
| Blood-Brain Barrier Permeation | High/Low | Indicates potential for CNS activity |
| P-gp Substrate | Yes/No | Affects absorption and distribution |
Metabolic Stability and Metabolite Prediction
The metabolic stability of a compound determines its half-life in the body. In silico tools can predict the likelihood of a molecule being metabolized by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism. The models identify potential sites of metabolism on the molecule, such as aromatic rings and alkyl groups, that are susceptible to oxidation or other enzymatic transformations.
For this compound, the prediction would highlight which of the aromatic rings is more likely to undergo hydroxylation or if other metabolic pathways are probable. This information is valuable for designing analogues with improved metabolic stability.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in predicting the molecular geometry, electronic properties, and reactivity of chemical compounds. For molecules like this compound, these computational approaches can offer insights into its stability, potential reaction sites, and intramolecular interactions, which are guided by its unique substitution pattern of chloro, fluoro, and pyridinyl groups on the indoline scaffold.
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry used to describe chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests that a molecule is more polarizable and reactive. researchgate.net
For this compound, a theoretical FMO analysis would elucidate how the electron-withdrawing effects of the chlorine and fluorine atoms, combined with the electronic nature of the pyridin-2-yl substituent, influence the energy and distribution of these orbitals. While specific calculated values for this compound are not available, a hypothetical data table based on typical results for similar heterocyclic compounds is presented below for illustrative purposes.
Table 1: Hypothetical Frontier Molecular Orbital Parameters
| Parameter | Predicted Value (eV) | Description |
| EHOMO | ~ -6.5 to -5.5 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |
| ELUMO | ~ -1.5 to -0.5 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | Energy difference between HOMO and LUMO; relates to chemical reactivity and kinetic stability. |
Note: These values are hypothetical and serve only as an example of data that would be generated from a quantum chemical calculation. Actual values would require specific computation using a method like DFT with an appropriate basis set.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to identify the electrophilic and nucleophilic sites, thereby predicting how a molecule will interact with other reagents. researchgate.net In an MEP map, regions of negative potential (typically colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.
For this compound, an MEP analysis would likely reveal several key features:
Negative Potential: The nitrogen atom of the pyridine ring and the nitrogen atom within the indoline ring would be expected to show significant negative potential, making them primary sites for interaction with electrophiles or hydrogen bond donors. The electronegative fluorine and chlorine atoms would also contribute to regions of negative potential.
Positive Potential: The hydrogen atom attached to the indoline nitrogen (N-H) would exhibit a region of high positive potential, indicating its acidic nature and suitability for nucleophilic attack.
The insights from an MEP map are valuable for understanding non-covalent interactions and predicting the regioselectivity of chemical reactions.
Table 2: Predicted Electrostatic Potential Regions
| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |
| Pyridine Nitrogen Atom | Negative (Red/Yellow) | Nucleophilic; site for protonation or electrophilic attack. |
| Indoline Nitrogen Atom | Negative (Red/Yellow) | Nucleophilic site. |
| Halogen Atoms (Cl, F) | Negative (Red/Yellow) | Regions of high electron density. |
| Indoline N-H Proton | Positive (Blue) | Electrophilic; acidic proton, susceptible to deprotonation. |
Note: This table represents predicted outcomes based on the general principles of chemistry and MEP analysis of similar structures. A specific computational study is required to generate an actual MEP map and precise potential values.
Preclinical Pharmacological Evaluation in Disease Models Excluding Human Clinical Trials
In Vivo Efficacy Studies in Mechanistically Relevant Animal Models
Selection and Validation of Animal Models for 5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline
The selection and validation of animal models would be entirely dependent on the hypothesized mechanism of action and intended therapeutic target of this compound. For instance, if the compound were designed as an inhibitor of a specific enzyme implicated in a particular disease, relevant animal models would be those that either naturally express a homologous enzyme or are genetically modified to replicate the human disease pathology. Validation of such models would involve confirming that the disease phenotype in the animal is responsive to known therapeutic agents that act on the same target.
Dose-Response Characterization and Pharmacodynamic Endpoints
Dose-response studies in selected animal models would be essential to establish the relationship between the administered dose of this compound and its therapeutic effect. Key pharmacodynamic endpoints would be measured to quantify this effect. These endpoints would be specific to the disease model and the compound's mechanism of action. For example, in a cancer model, tumor growth inhibition would be a primary endpoint, while in a neurological disorder model, behavioral assessments or specific neurochemical changes might be monitored.
Pharmacokinetic Profiling in Preclinical Species
Absorption, Distribution, Metabolism, and Excretion (ADME) Analysis (Excluding Toxicity)
ADME studies in preclinical species such as mice, rats, and dogs would be necessary to understand how the animal body processes this compound. These studies would characterize its absorption from the site of administration, its distribution throughout the body's tissues and organs, the metabolic pathways it undergoes (e.g., oxidation, glucuronidation), and the routes of its excretion (e.g., via urine or feces).
Bioavailability and Clearance Determinations
Following administration, key pharmacokinetic parameters would be calculated to determine the bioavailability (the fraction of the administered dose that reaches systemic circulation) and clearance (the rate at which the compound is removed from the body) of this compound. These parameters are crucial for predicting appropriate dosing regimens in future studies.
Identification and Validation of Pharmacodynamic Biomarkers
The identification and validation of pharmacodynamic biomarkers would be a critical step to provide a measurable indicator of the biological activity of this compound. These biomarkers could be molecular (e.g., changes in gene or protein expression), imaging-based (e.g., PET scans showing target engagement), or physiological (e.g., changes in blood pressure). Validation would involve demonstrating a clear and consistent relationship between changes in the biomarker and the compound's therapeutic effect in preclinical models.
Advanced Analytical Methodologies for Characterization of 5 Chloro 7 Fluoro 2 Pyridin 2 Yl Indoline
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline and for the preliminary assessment of its purity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.
In a typical ¹H NMR spectrum, the protons on the indoline (B122111) and pyridine (B92270) rings, as well as the aliphatic protons of the indoline core, will exhibit characteristic chemical shifts and coupling patterns. The aromatic protons are expected to appear in the downfield region (typically δ 6.5-8.5 ppm), with their multiplicity revealing the substitution pattern. The protons on the indoline ring will show distinct signals, often as doublets or triplets, due to coupling with neighboring protons.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The number of signals corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, carbons attached to electronegative atoms like chlorine, fluorine, and nitrogen will be deshielded and appear at a lower field.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indoline-H4 | 6.8 - 7.2 | 110 - 120 |
| Indoline-H6 | 6.6 - 7.0 | 115 - 125 (¹JCF coupling) |
| Indoline-CH | 4.5 - 5.0 | 60 - 70 |
| Indoline-CH₂ | 3.0 - 3.5 | 35 - 45 |
| Pyridine-H3' | 7.0 - 7.4 | 120 - 130 |
| Pyridine-H4' | 7.5 - 7.9 | 135 - 145 |
| Pyridine-H5' | 7.1 - 7.5 | 120 - 130 |
| Pyridine-H6' | 8.4 - 8.8 | 148 - 158 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of this compound, which in turn confirms its elemental composition. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The isotopic pattern observed for the molecular ion peak, particularly the M+2 peak due to the presence of chlorine, provides further confirmation of the presence of a chlorine atom in the molecule.
Table 2: Expected HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z [M+H]⁺ |
| C₁₃H₁₀ClFN₂ | 248.0519 | 249.0592 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for N-H stretching of the indoline amine, C-H stretching for both aromatic and aliphatic protons, C=C and C=N stretching from the aromatic rings, and C-Cl and C-F stretching vibrations.
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The presence of conjugated aromatic systems in this compound will result in characteristic absorption maxima (λmax) in the UV region. This technique is also useful for quantitative analysis.
Table 3: Expected IR and UV-Vis Data for this compound
| Technique | Parameter | Expected Value |
| IR | N-H Stretch | 3300 - 3500 cm⁻¹ |
| IR | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |
| IR | Aliphatic C-H Stretch | 2850 - 3000 cm⁻¹ |
| IR | C=C/C=N Stretch | 1450 - 1650 cm⁻¹ |
| IR | C-F Stretch | 1000 - 1400 cm⁻¹ |
| IR | C-Cl Stretch | 600 - 800 cm⁻¹ |
| UV-Vis | λmax | ~260 - 280 nm |
Chromatographic Methods for Purity, Identity, and Quantification
Chromatographic techniques are essential for separating this compound from any impurities, confirming its identity by retention time, and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), is typically developed.
Detection can be achieved using several methods. A Diode Array Detector (DAD) or a UV detector set at the λmax of the compound provides quantitative data on the main peak and any impurities. For higher sensitivity and selectivity, a Mass Spectrometer (MS) can be coupled to the HPLC system (LC-MS). This allows for the determination of the mass-to-charge ratio of the main peak, confirming its identity, and also helps in the tentative identification of impurities based on their mass.
Table 4: Typical HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm or MS |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Contaminants
While this compound itself may not be sufficiently volatile for direct GC analysis without derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) is an important tool for the detection and quantification of any residual volatile organic solvents or low molecular weight, volatile impurities from the synthesis process. A headspace GC-MS method is often employed for this purpose, where the sample is heated to release volatile components into the headspace of the vial, which is then injected into the GC-MS system.
X-ray Crystallography for Solid-State Structure Determination and Polymorphism
Detailed research findings, including crystallographic data tables for this compound, are not available in the public domain. Information regarding its solid-state structure, such as unit cell dimensions, space group, and key molecular geometry parameters, has not been published.
Similarly, there are no available studies on the polymorphism of this compound. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. An investigation into the polymorphic behavior of this compound would involve techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and powder X-ray diffraction (PXRD) to identify and characterize different crystalline forms. Such studies are crucial for understanding the physical and chemical properties of a compound, which can be significant in various applications. However, no such research has been reported for this specific compound.
Future Research Directions and Unaddressed Gaps for 5 Chloro 7 Fluoro 2 Pyridin 2 Yl Indoline
Emerging Synthetic Strategies for Complex Indoline (B122111) Architectures
The synthesis of complex and functionally diverse indoline scaffolds is a dynamic area of organic chemistry. Future research on 5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline should leverage emergent synthetic methodologies to create a library of analogues for structure-activity relationship (SAR) studies. These advanced techniques offer improvements in efficiency, selectivity, and molecular complexity over classical methods.
Key Emerging Strategies:
C-H Activation: Transition-metal catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocyclic cores. researchgate.netbohrium.comnih.govrsc.org Future work could focus on the regioselective C-H functionalization of the indoline or pyridine (B92270) rings of the parent molecule. This would allow for the introduction of various substituents to probe their effects on biological activity, bypassing the need for pre-functionalized starting materials. Ruthenium, rhodium, and palladium catalysts have shown considerable promise in activating C-H bonds in indole (B1671886) systems and could be adapted for this purpose. bohrium.commdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis offers mild and environmentally friendly conditions for generating reactive radical species. nih.govresearchgate.netresearchgate.netorganic-chemistry.org This strategy could be employed for the synthesis of novel derivatives of this compound. For instance, photocatalytic methods can facilitate C-C and C-N bond formations, enabling the construction of complex polycyclic indolines or the introduction of diverse functional groups that are difficult to incorporate using traditional thermal methods. nih.govorganic-chemistry.org
Cycloaddition Reactions: Formal [3+2] and [4+2] cycloaddition reactions are efficient methods for constructing polycyclic fused indoline scaffolds from simpler indole precursors. polimi.itnih.govacs.orgacs.orgresearchgate.net These strategies could be used to build upon the existing indoline core of this compound, creating structurally rigid and complex molecules. Such compounds may exhibit enhanced selectivity and potency for specific biological targets.
An overview of these modern synthetic approaches is provided in the table below.
| Synthetic Strategy | Description | Potential Application for this compound |
| C-H Activation | Direct functionalization of C-H bonds, often catalyzed by transition metals (e.g., Pd, Rh, Ru). researchgate.netbohrium.comnih.govrsc.org | Introduction of diverse substituents on the indoline or pyridine rings to build a chemical library for SAR studies. |
| Photoredox Catalysis | Use of visible light and a photocatalyst to initiate reactions via single-electron transfer, enabling transformations under mild conditions. nih.govresearchgate.netresearchgate.netorganic-chemistry.org | Synthesis of novel analogues with complex functional groups and formation of challenging C-C or C-N bonds. |
| Cycloaddition Reactions | Concerted or stepwise reactions to form cyclic structures, such as [3+2] and [4+2] cycloadditions, for building polycyclic systems. polimi.itnih.govacs.orgacs.orgresearchgate.net | Construction of rigid, polycyclic derivatives to enhance target binding affinity and selectivity. |
Exploration of Novel Molecular Targets and Therapeutic Modalities
The indoline nucleus is present in compounds targeting a wide range of diseases, particularly in oncology and neurology. A significant unaddressed gap for this compound is the comprehensive screening against a panel of biologically relevant molecular targets.
Potential Therapeutic Areas and Molecular Targets:
Oncology: Many indole derivatives act as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer. nih.govbenthamdirect.comresearchgate.nettandfonline.comnih.gov Given its structure, this compound and its derivatives should be investigated as potential inhibitors of kinases such as EGFR, VEGFR, CDK, and PI3K. nih.govtandfonline.com
Neurodegenerative Diseases: Indole alkaloids have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.govhilarispublisher.comresearchgate.netmdpi.com Their mechanisms of action often involve the inhibition of enzymes like acetylcholinesterase (AChE) or monoamine oxidases (MAO), or the modulation of protein aggregation. nih.govnih.govhilarispublisher.com The neuroprotective potential of this compound remains a key area for exploration.
Central Nervous System (CNS) Disorders: The indole scaffold is a common feature in ligands for serotonin (B10506) (5-HT) receptors, which are implicated in mood disorders, anxiety, and cognition. nih.govrsc.org The structural similarity of the indoline core to serotonin suggests that this compound could be a valuable scaffold for developing novel CNS-active agents.
Future research should involve broad phenotypic screening followed by target deconvolution to identify the molecular pathways modulated by this compound.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this compound
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating timelines and reducing costs. For a molecule like this compound, where empirical data is sparse, computational approaches are particularly valuable.
Applications of AI and ML:
Predictive Modeling and Virtual Screening: AI/ML models can be trained on large datasets of known indoline compounds to predict the biological activity, physicochemical properties, and potential toxicity of novel derivatives of this compound. nih.govnih.gov This in silico screening can prioritize the synthesis of compounds with the highest probability of desired activity and a favorable drug-like profile. researchgate.netacs.org
De Novo Drug Design: Generative AI models can design entirely new indoline-based molecules optimized for specific biological targets. Using the this compound scaffold as a starting point, these algorithms could suggest novel modifications to enhance potency and selectivity.
Target Identification: By analyzing the structural features of the compound and comparing them to databases of known drug-target interactions, AI can predict potential biological targets, guiding experimental validation efforts.
Advanced In Vitro Model Development for Enhanced Translational Research
A critical gap in early-stage drug discovery is the poor translation of findings from simple cell cultures and animal models to human clinical outcomes. Advanced in vitro models that more accurately recapitulate human physiology are essential for evaluating the therapeutic potential of compounds like this compound.
Relevant Advanced Models:
Brain Organoids and Spheroids: Given the potential CNS activity of indoline derivatives, brain organoids offer a powerful platform for investigation. drugtargetreview.comdrugtargetreview.comnih.govharvard.eduscantox.com These 3D self-organizing structures derived from human pluripotent stem cells can model aspects of human brain development and disease. harvard.eduscantox.com They would be invaluable for assessing the neuroprotective or neurotoxic effects of this compound and for studying its impact on neural activity and connectivity.
Multi-Organ-on-a-Chip Systems: To better predict a compound's pharmacokinetics and potential off-target toxicity, multi-organ-on-a-chip platforms can be utilized. These microfluidic devices culture cells from different organs (e.g., liver, kidney, brain) and allow for the study of inter-organ interactions and systemic effects of a drug candidate.
The use of these models would provide more predictive data on the efficacy and safety of this compound before advancing to more complex and costly in vivo studies.
Collaborative Research Opportunities and Interdisciplinary Approaches
The multifaceted nature of modern drug discovery necessitates a departure from siloed research efforts. Advancing the study of this compound from a chemical entity to a potential therapeutic candidate will require robust collaboration between various scientific disciplines.
Key Collaborative and Interdisciplinary Areas:
Academia-Industry Partnerships: Collaborations between academic labs, which often excel in basic research and the development of novel synthetic methods, and pharmaceutical companies, with their expertise in drug development, screening, and clinical trials, can accelerate the translation of promising compounds. acs.orgnih.govtandfonline.comacs.orgresearchgate.net
Open Source Drug Discovery: An open source approach, where data and research progress are shared in real-time, can harness the collective intelligence of the global scientific community. acs.orgyoutube.com This model could rapidly advance the understanding of this compound by inviting contributions from synthetic chemists, computational biologists, pharmacologists, and other experts.
Integration of Disciplines: A successful research program will require a team with expertise in synthetic organic chemistry, computational chemistry, molecular and cellular biology, pharmacology, and toxicology. This interdisciplinary approach ensures that all facets of drug discovery, from molecule design to preclinical evaluation, are addressed concurrently.
By embracing these future research directions, the scientific community can begin to fill the knowledge gaps surrounding this compound and unlock its full therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-7-fluoro-2-(pyridin-2-yl)indoline?
A practical synthesis involves palladium-catalyzed cross-coupling to introduce the pyridinyl group to the indoline scaffold. Key steps include:
- Regioselective halogenation : Use chlorinating agents (e.g., POCl₃) under controlled conditions to achieve 5-chloro substitution .
- Fluorination : Introduce fluorine at the 7-position via electrophilic aromatic substitution (e.g., using Selectfluor®) or nucleophilic displacement with KF .
- Suzuki-Miyaura coupling : Attach the pyridin-2-yl group using a boronic acid derivative (e.g., 2-pyridinylboronic acid) under Pd(PPh₃)₄ catalysis .
Q. Example Protocol :
| Step | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, chlorobenzene, 80°C | 51% | |
| Fluorination | Selectfluor®, DMF, 90°C | 68% | |
| Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, reflux | 64% |
Q. How should researchers characterize this compound to confirm its structure?
Methodology :
- NMR Spectroscopy :
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Cl bond length ~1.73 Å, C-F ~1.34 Å) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₉ClFN₂ requires m/z 252.0463) .
Q. How can regioselectivity challenges in halogenation be addressed?
Optimization Strategies :
- Directed Metalation : Use directing groups (e.g., N-oxide) to control chlorination/fluorination sites .
- Temperature Control : Lower temperatures (0–5°C) favor mono-halogenation; higher temps (80–100°C) promote di-substitution .
- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic attack) .
Case Study :
A regioselective chlorination of 7-azaindole via N-oxide intermediates achieved >90% selectivity for the 5-position .
Q. What analytical methods are suitable for studying its biological interactions?
Approaches :
- Surface Plasmon Resonance (SPR) : Measure binding affinity to protein targets (e.g., kinase enzymes; report KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Molecular Dynamics Simulations : Model binding poses and stability (e.g., RMSD <2 Å over 100 ns simulations) .
Q. Example Data :
| Target | Assay | Result | Reference |
|---|---|---|---|
| Kinase X | SPR | KD = 12 nM |
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
Troubleshooting :
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals .
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to confirm ambiguous peaks .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-chloroindoline derivatives) .
Case Example :
A ¹H-¹⁵N HMBC NMR resolved ambiguity in NH positioning for a related indoline-pyrrolopyrimidine hybrid .
Q. What strategies improve yield in multi-step syntheses?
Best Practices :
- Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) after each step .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h for cyclization steps) .
Q. Yield Comparison :
| Step | Conventional Yield | Optimized Yield |
|---|---|---|
| Cyclization | 51% | 78% (microwave) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
